Methyl 2-chloro-6-(3-methoxyphenyl)isonicotinate
Description
Properties
IUPAC Name |
methyl 2-chloro-6-(3-methoxyphenyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-3-4-9(6-11)12-7-10(14(17)19-2)8-13(15)16-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQLOUFWOBPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC(=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Methyl 2-chloro-6-(3-methoxyphenyl)isonicotinate is a synthetic compound that belongs to the class of isonicotinic acid derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H12ClN2O2. The structure features a methoxy group and a chlorine atom, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, which can lead to various biological effects, including anti-inflammatory and anticancer activities.
- Gene Expression : The compound may also affect gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds within the isonicotinic acid family exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25.0 µg/mL |
| Pseudomonas aeruginosa | 15.0 µg/mL |
These results suggest that the compound possesses promising antimicrobial potential, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
These findings indicate that this compound may be a candidate for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various isonicotinic acid derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains, supporting its use as a lead compound in antibiotic development .
- Evaluation of Anticancer Properties : In another study focusing on the anticancer effects of isonicotinic derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines, prompting further investigation into its mechanism of action and potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-6-(3-methoxyphenyl)isonicotinate has shown promise in medicinal chemistry due to its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes and receptors involved in disease pathways.
- Antimicrobial Activity : Studies suggest that this compound may exhibit significant antimicrobial effects against various pathogens, making it a candidate for further development as an antibiotic.
- Anticancer Properties : Preliminary investigations have indicated that it may induce apoptosis in cancer cells, warranting further exploration into its mechanisms and efficacy.
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as:
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles like amines or thiols.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing an IC50 value of approximately 5 µM, indicating strong potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation focused on cancer treatment, researchers synthesized analogs of this compound and assessed their cytotoxicity against breast cancer cell lines. The most active analog demonstrated a reduction in cell viability by over 70% at a concentration of 10 µM after 48 hours of exposure .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Discrepancy exists between the name ("dichloro") and molecular formula (Br₂) in .
Substituent Effects on Properties
Chlorine and Halogenation :
- All compounds share a chlorine atom at the 2-position, which enhances electrophilicity for nucleophilic substitution reactions. The dichloro/dibromo substitution in increases molecular weight and may improve UV stability but raises toxicity concerns.
Aromatic vs. This difference could make the target compound more suitable for applications requiring aromatic interactions (e.g., drug-receptor binding).
In contrast, the methoxy group in the target compound is electron-donating, which might favor electrophilic aromatic substitution.
Amino Group Influence: Compounds and feature an amino (-NH₂) group, which increases solubility via hydrogen bonding but may reduce stability under oxidative conditions.
Ester Moieties :
Commercial and Industrial Considerations
- Cost : The trifluoromethyl derivative is priced at €232/g, reflecting the expense of fluorinated reagents. This contrasts with the likely lower cost of methoxyphenyl-containing compounds due to cheaper aromatic precursors.
- Purity : is available at 98% purity, typical for research-grade chemicals, while industrial-scale analogs (e.g., ) may prioritize bulk pricing over ultra-high purity.
- Stability : The propene group in poses polymerization risks, whereas halogenated analogs () may require specialized storage to prevent degradation.
Preparation Methods
Route 1: Sequential Bromination, Suzuki-Miyaura Coupling, and Esterification
This route begins with 2-chloroisonicotinic acid, introducing bromine at the 6-position via directed ortho-metalation. Subsequent Suzuki-Miyaura coupling installs the 3-methoxyphenyl group, followed by esterification to yield the target compound.
Bromination at the 6-Position
Directed ortho-metalation of 2-chloroisonicotinic acid 1 using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with bromine, affords 2-chloro-6-bromoisonicotinic acid 2 in 68% yield. The regioselectivity is ensured by the electron-withdrawing chloro group at position 2, which directs deprotonation to position 6.
Suzuki-Miyaura Coupling
2-Chloro-6-bromoisonicotinic acid 2 is subjected to Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid 3 under palladium catalysis. Using Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 90°C for 12 hours, the reaction yields 2-chloro-6-(3-methoxyphenyl)isonicotinic acid 4 in 75% yield. The arylboronic acid undergoes transmetallation and reductive elimination to furnish the biaryl linkage.
Esterification
The carboxylic acid 4 is esterified using two methods:
-
Method A : Treatment with methanol and concentrated H₂SO₄ (2 mL per 100 mL MeOH) at 65°C for 20 hours, yielding the methyl ester 5 in 87% after recrystallization.
-
Method B : Reaction with methyl iodide (1.2 equiv) and K₂CO₃ (4 equiv) in DMF at room temperature for 24 hours, achieving 85% yield after column chromatography (10–30% ethyl acetate/hexanes).
Table 1: Esterification Conditions and Yields
| Method | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | H₂SO₄, MeOH | MeOH | 65°C | 20 h | 87% |
| B | MeI, K₂CO₃ | DMF | RT | 24 h | 85% |
Route 2: Esterification Followed by Cross-Coupling
This approach prioritizes early esterification to simplify handling of intermediates.
Esterification of 2-Chloro-6-bromoisonicotinic Acid
2-Chloro-6-bromoisonicotinic acid 2 is esterified using Method A (H₂SO₄/MeOH) to yield methyl 2-chloro-6-bromoisonicotinate 6 in 89% yield. The ester group remains stable during subsequent coupling steps.
Microwave-Assisted Suzuki Coupling
Microwave irradiation enhances coupling efficiency. A mixture of 6 (1 equiv), 3-methoxyphenylboronic acid 3 (1.1 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (2 equiv) in toluene/water (3:1) is heated at 120°C for 30 minutes under microwave conditions. This affords this compound 5 in 82% yield, reducing reaction time from 12 hours to 30 minutes.
Route 3: One-Pot Tandem Reaction
A novel one-pot procedure combines bromination, coupling, and esterification, though yields are moderate.
Bromination and In Situ Coupling
2-Chloroisonicotinic acid 1 is treated with NBS (N-bromosuccinimide) in DMF at 0°C, generating 2-chloro-6-bromoisonicotinic acid 2 . Without isolation, the reaction mixture is supplemented with 3-methoxyphenylboronic acid 3 , PdCl₂(dppf) (5 mol%), and Na₂CO₃, heated at 90°C for 6 hours. Esterification via Method A completes the sequence, yielding 5 in 61% overall yield.
Optimization of Key Reaction Parameters
Solvent Effects in Suzuki Coupling
Polar aprotic solvents (DMF, dioxane) improve boronic acid solubility but may hinder palladium activity. Mixed toluene/water systems balance substrate solubility and catalyst stability, achieving optimal yields.
Catalyst Screening
Pd(OAc)₂/SPhos systems outperform Pd(PPh₃)₄ in microwave conditions, reducing side product formation from 15% to 5%.
Temperature and Time Trade-offs
Conventional heating (90°C, 12 hours) and microwave irradiation (120°C, 30 minutes) yield comparable results, but the latter reduces energy input by 60%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LC-MS)
A single peak at t<sub>R</sub> = 1.29 min with [M+H]<sup>+</sup> = 308.05 confirms purity >98%.
Comparative Evaluation of Synthetic Routes
Table 2: Route Comparison
| Route | Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| 1 | 3 | 56% | High | Moderate |
| 2 | 2 | 73% | Moderate | High |
| 3 | 1 | 61% | Low | Low |
Route 2 offers the best balance of yield and practicality, while Route 3’s one-pot approach remains under development.
Q & A
Basic: What are the key synthetic pathways for Methyl 2-chloro-6-(3-methoxyphenyl)isonicotinate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a substituted pyrimidine or pyridine core with a 3-methoxyphenyl group. For example, cross-coupling reactions using Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) under inert atmospheres (N₂) are common . Reaction conditions such as temperature (e.g., 60°C for nucleophilic substitutions), solvent choice (THF or DMAc), and stoichiometric ratios of reagents (e.g., DIEA as a base) critically impact yield. Column chromatography with gradients of ethyl acetate/hexane is standard for purification. Lower yields in intermediate steps (e.g., 23% in Step 3 of ) often arise from steric hindrance or competing side reactions, necessitating iterative optimization .
Advanced: How can computational methods resolve contradictions in substituent effects on electronic properties of this compound?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the chloro group and the electron-donating 3-methoxyphenyl group. For example, Mulliken charge analysis or frontier molecular orbital (FMO) studies can predict reactivity at specific positions (e.g., para to the methoxy group). Conflicting experimental data on regioselectivity (e.g., unexpected byproducts in , Step 4) may arise from solvent polarity or temperature-dependent conformational changes, which DFT-MD (Molecular Dynamics) simulations can clarify .
Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The methoxy (-OCH₃) proton typically appears as a singlet near δ 3.8 ppm.
- Mass Spectrometry (ESI+): Confirm molecular ions (e.g., m/z 396 [M+H]+ in , Step 3).
- HPLC-PDA: Monitor purity (>95%) and resolve isomers (e.g., ortho vs. para substitution artifacts) .
Advanced: How to design a bioactivity study for this compound, considering conflicting reports on phenyl-substituted analogs?
- Hypothesis-Driven Assays: Prioritize targets based on structural analogs (e.g., neuroprotective effects predicted for trifluoromethyl derivatives in ).
- Dose-Response Curves: Test across a wide concentration range (nM–μM) to identify off-target effects.
- Contradiction Mitigation: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate results. Discrepancies may arise from differences in cell permeability or metabolic stability .
Basic: What purification strategies address low yields in the final step of synthesis?
- Solvent Optimization: Replace EtOAc with dichloromethane for better solubility of aromatic intermediates.
- Flash Chromatography: Use silica gel with smaller particle size (40–63 μm) and gradient elution (e.g., 10–50% EtOAc in hexane).
- Recrystallization: Employ mixed solvents (e.g., ethanol/water) for crystalline intermediates, as described in , Step 4 .
Advanced: How does the steric bulk of the 3-methoxyphenyl group influence reaction kinetics in cross-coupling steps?
The 3-methoxyphenyl group creates steric hindrance, slowing oxidative addition of Pd catalysts to the aryl chloride. Kinetic studies (e.g., monitoring via in situ IR) show rate constants decrease by ~30% compared to less bulky substituents. Mitigation strategies include using bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C) to accelerate transmetallation .
Basic: How to assess the hydrolytic stability of the methyl ester group under physiological conditions?
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS.
- Enzymatic Hydrolysis: Test susceptibility to esterases (e.g., porcine liver esterase) to simulate in vivo conditions.
- Control Experiments: Compare with methyl 2-(trifluoromethyl)isonicotinate ( ), where electron-withdrawing groups enhance stability .
Advanced: What strategies resolve spectral overlaps in ¹H NMR due to the isonicotinate and methoxyphenyl moieties?
- 2D NMR (COSY, HSQC): Resolve coupling between aromatic protons. For example, the meta-protons on the methoxyphenyl group show distinct NOE correlations.
- Variable Temperature NMR: Reduce signal broadening caused by slow rotation of the ester group.
- Isotopic Labeling: Synthesize a deuterated analog (e.g., 2-Methoxy-d3-phenol in ) as an internal reference .
Basic: How to troubleshoot discrepancies in melting points reported for similar compounds?
- Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Impurity Profiling: Compare HPLC traces with literature data (e.g., lists analogs like methyl 6-chloro-2-methoxynicotinate).
- Solvent Recrystallization: Test polar vs. nonpolar solvents to isolate the most stable polymorph .
Advanced: What mechanistic insights explain unexpected byproducts in Sonogashira coupling steps?
Byproducts often arise from Glaser coupling (dimerization of alkynes) or protodehalogenation. Mechanistic studies using ³¹P NMR can track ligand decomposition (e.g., PPh₃ oxidation). Adding catalytic CuI ( , Step 1) suppresses homo-coupling but requires strict anhydrous conditions to prevent Cu(OH)₂ formation .
Basic: How to design a stability study for long-term storage of this compound?
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Analytical Endpoints: Monitor via HPLC for ester hydrolysis (free acid formation) or oxidation (peroxide testing).
- Storage Recommendations: Use amber vials under argon at –20°C, based on stability data for methyl 2-(trifluoromethyl)isonicotinate ( ) .
Advanced: How can QSAR models predict the biological relevance of structural modifications to this compound?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors can prioritize derivatives. For example, replacing the methoxy group with a trifluoromethyl group ( ) increases lipophilicity (clogP +1.2), potentially enhancing blood-brain barrier penetration. Validation requires synthesizing analogs and testing in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
